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molecular formula C10H12O4 B8483963 (2-Methoxymethoxyphenyl)acetic acid

(2-Methoxymethoxyphenyl)acetic acid

Cat. No. B8483963
M. Wt: 196.20 g/mol
InChI Key: BGXOZCAXUDBNEC-UHFFFAOYSA-N
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Patent
US07939536B2

Procedure details

To 20 mL of a methanol solution containing 0.69 g of ethyl-(2-methoxymethoxyphenyl)acetate, 16 mL of 1M aqueous sodium hydroxide solution was added and stirred at room temperature for 5 hours. From the reaction liquid the solvent was distilled off under reduced pressure and the residue was rendered acidic with 2M aqueous citric acid solution and extracted with ethyl acetate. The ethyl acetate extract was dried over anhydrous magnesium sulfate and thereafter the solvent therein was distilled off under reduced pressure to provide 0.47 g (yield: 77%) of the title compound as an oily substance.
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
77%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:16])[CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[O:12][CH2:13][O:14][CH3:15])C.[OH-].[Na+]>CO>[CH3:15][O:14][CH2:13][O:12][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=1[CH2:5][C:4]([OH:16])=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
0.69 g
Type
reactant
Smiles
C(C)OC(CC1=C(C=CC=C1)OCOC)=O
Name
Quantity
16 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
From the reaction liquid the solvent
DISTILLATION
Type
DISTILLATION
Details
was distilled off under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The ethyl acetate extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent therein was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COCOC1=C(C=CC=C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.47 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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